![molecular formula C23H23N3O2 B1226711 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)](/img/structure/B1226711.png)
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole precursor is replaced by the piperidine moiety.
Formation of the Prop-2-enenitrile Moiety: This step often involves the reaction of the intermediate with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated intermediates with nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: Researchers might explore its interactions with biological macromolecules to understand its potential as a therapeutic agent.
作用机制
The mechanism of action of 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(1,2-Benzoxazol-3-yl)-3-phenylprop-2-enenitrile
- 2-(1,2-Benzoxazol-3-yl)-3-[2-(2-morpholin-1-ylethoxy)phenyl]prop-2-enenitrile
Uniqueness
Compared to similar compounds, 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
属性
分子式 |
C23H23N3O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H23N3O2/c24-17-19(23-20-9-3-5-11-22(20)28-25-23)16-18-8-2-4-10-21(18)27-15-14-26-12-6-1-7-13-26/h2-5,8-11,16H,1,6-7,12-15H2 |
InChI 键 |
IWUZCKYZKUGJOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43 |
同义词 |
2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy)phenyl)acrylonitrile SX 284 SX-284 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


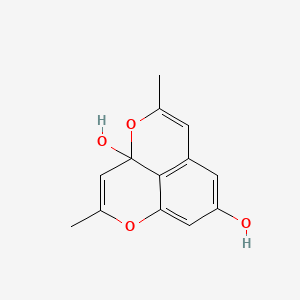
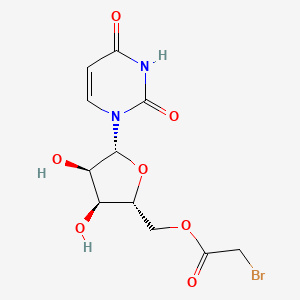



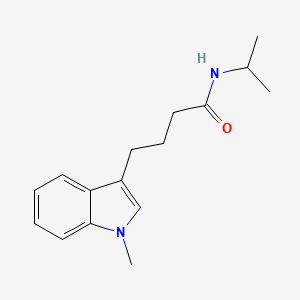
![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
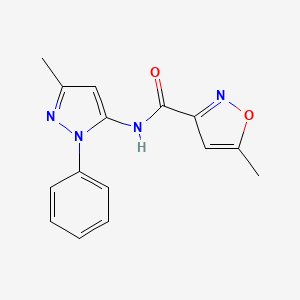
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)
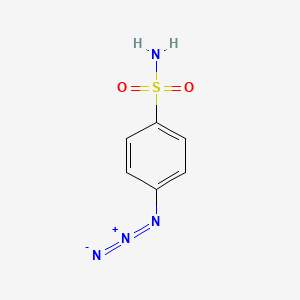
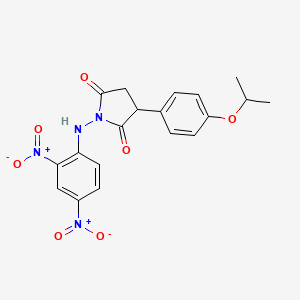
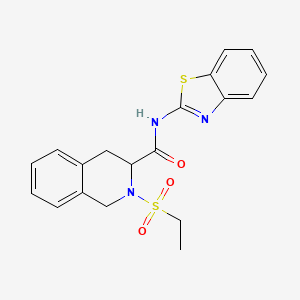
![9H-Purine, 6-[(3-chloropropyl)thio]-](/img/structure/B1226651.png)
